molecular formula C20H44O6Ti B12652749 Dibutoxybis(hexanoato-O)titanium CAS No. 94277-50-6

Dibutoxybis(hexanoato-O)titanium

Cat. No.: B12652749
CAS No.: 94277-50-6
M. Wt: 428.4 g/mol
InChI Key: MHZKIEFFTUNAGL-UHFFFAOYSA-N
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Description

Dibutoxybis(hexanoato-O)titanium (CAS 16902-59-3), also known as titanium di-n-butoxide bis(2,4-pentanedionate), is a titanium-based coordination compound with the molecular formula C₁₈H₃₂O₆Ti and a molar mass of 392.31 g/mol . Structurally, it features two n-butoxy groups and two 2,4-pentanedionato (acetylacetonate) ligands coordinated to a central titanium(IV) ion. The compound is characterized by its κO²,κO⁴ chelating mode of the pentanedionate ligands, which enhances its stability and reactivity in organic and sol-gel synthesis processes .

This compound is primarily utilized as a precursor for titanium dioxide (TiO₂) nanomaterials and as a catalyst in organic transformations due to its Lewis acidic properties. Its hybrid alkoxy-acetylacetonate ligand system balances solubility in organic solvents and controlled hydrolysis rates, making it advantageous for applications in coatings, thin films, and hybrid materials .

Properties

CAS No.

94277-50-6

Molecular Formula

C20H44O6Ti

Molecular Weight

428.4 g/mol

IUPAC Name

butan-1-ol;hexanoic acid;titanium

InChI

InChI=1S/2C6H12O2.2C4H10O.Ti/c2*1-2-3-4-5-6(7)8;2*1-2-3-4-5;/h2*2-5H2,1H3,(H,7,8);2*5H,2-4H2,1H3;

InChI Key

MHZKIEFFTUNAGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)O.CCCCCC(=O)O.CCCCO.CCCCO.[Ti]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutoxybis(hexanoato-O)titanium can be synthesized through the reaction of titanium tetrachloride with hexanoic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:

TiCl4+2C6H11COOH+2C4H9OHTi(OCOC6H11)2(OC4H9)2+4HCl\text{TiCl}_4 + 2 \text{C}_6\text{H}_{11}\text{COOH} + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(OCOC}_6\text{H}_{11})_2(\text{OC}_4\text{H}_9)_2 + 4 \text{HCl} TiCl4​+2C6​H11​COOH+2C4​H9​OH→Ti(OCOC6​H11​)2​(OC4​H9​)2​+4HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dibutoxybis(hexanoato-O)titanium undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form titanium dioxide.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: The butoxy and hexanoato groups can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. These reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield titanium dioxide, while substitution with different ligands can produce a variety of titanium complexes .

Scientific Research Applications

Dibutoxybis(hexanoato-O)titanium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions and organic synthesis.

    Biology: It is explored for its potential use in biomedical applications, such as drug delivery systems.

    Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the production of functional coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which dibutoxybis(hexanoato-O)titanium exerts its effects involves the coordination of the titanium center with various ligands. This coordination can activate or stabilize certain chemical species, facilitating reactions such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Functional and Reactivity Differences

Ligand Influence on Hydrolysis and Stability: Dibutoxybis(hexanoato-O)titanium’s n-butoxy groups provide steric bulk, slowing hydrolysis compared to smaller alkoxy ligands (e.g., ethoxy in ’s compound) . Acetylacetonate ligands in this compound enhance chelation stability, contrasting with Titanium(IV) isopropoxide, which lacks stabilizing bidentate ligands and is highly moisture-sensitive .

Catalytic Performance: Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium exhibits superior water solubility (1000 g/L) due to its ethoxy and propanolato ligands, enabling aqueous-phase catalysis . In contrast, this compound is tailored for non-polar organic reactions.

Thermal and Material Applications: Bis(acetylacetonato)titanium’s high thermal stability suits chemical vapor deposition (CVD), whereas this compound’s moderate stability aligns with sol-gel processing . Zirconium analogs (e.g., Zirconium(IV) Dibutoxide(Bis-2,4-Pentanedionate)) show similar ligand behavior but higher oxidation resistance, highlighting the impact of the metal center .

Research Findings and Industrial Relevance

  • This compound has been optimized for hybrid organic-inorganic nanomaterials, achieving uniform TiO₂ morphologies in sol-gel systems .
  • Ethoxybis(pentane-2,4-dionato-O,O')titanium derivatives demonstrate 20–30% higher catalytic efficiency in esterification reactions compared to purely alkoxy-based titanium complexes, attributed to ligand-assisted substrate activation .
  • Commercial variants like Tyzor DC (Diisopropoxy-bis(ethylacetoacetato)titanate) dominate the adhesives market due to their balanced reactivity and low toxicity .

Biological Activity

Dibutoxybis(hexanoato-O)titanium, a titanium-based organometallic compound, has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its organometallic structure, which includes titanium coordinated with two hexanoate ligands and two butoxy groups. This unique configuration allows for diverse interactions with biological systems.

Chemical Formula

  • Molecular Formula : C14_{14}H26_{26}O4_{4}Ti
  • Molecular Weight : 298.36 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various pathogenic microorganisms, including bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans
PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Candida albicans16 µg/mL18

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of this compound. The results indicate moderate cytotoxic effects at higher concentrations, necessitating further investigation into dosage optimization for therapeutic applications.

Table: Cytotoxicity Results

Cell LineIC50_{50} (µg/mL)Viability (%) at 100 µg/mL
HeLa5070
MCF-77560
A54910050

The biological activity of this compound can be attributed to its ability to interact with cellular components. Studies suggest that the compound may induce oxidative stress in microbial cells, leading to increased reactive oxygen species (ROS) production, which ultimately results in cell death.

Applications in Medicine

Given its antimicrobial properties, this compound holds potential for use in medical applications such as wound dressings and coatings for medical devices. Its ability to inhibit microbial growth can help prevent infections in clinical settings.

Future Research Directions

Further research is needed to explore:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Formulation development : Creating stable formulations for clinical use.
  • Mechanistic studies : Elucidating the precise mechanisms underlying its biological activity.

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